3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride

Vue d'ensemble

Description

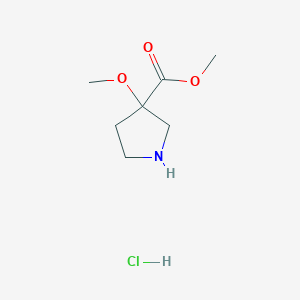

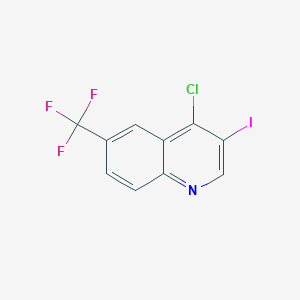

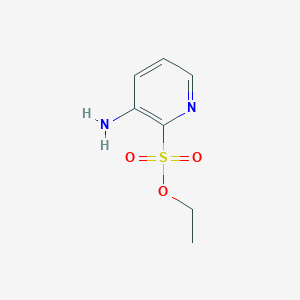

“3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride” is a chemical compound with the CAS Number: 777856-64-1 . It has a molecular weight of 205.09 . The IUPAC name for this compound is 3-(pyridin-3-yl)prop-2-yn-1-amine dihydrochloride . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h2,4,6-7H,5,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride” are not available, compounds with similar structures have been used in various chemical transformations. For instance, 3-Pyridylpropylamine has been used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido[2,3-b]azepine .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s InChI key is LQWCMVSWOWMABB-UHFFFAOYSA-N .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

- Application : This compound is used as a building block for the construction of target molecules. It’s predominantly used as an intermediate in synthetic reaction series .

- Method : The compound is synthesized by palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes .

- Results : The nature of the heteroaromatic ring and the substituents of the alkyne moiety affect their stability .

Synthesis of Glycolysis Inhibitor

- Application : The compound is used in the synthesis of (E)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one (3PO), a known inhibitor of PFKFB3 that reduces glycolytic flux and suppresses glucose uptake .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : 3PO is selectively cytostatic to transformed cells and suppresses the growth of established tumors in mice .

Synthesis of Pyrazine and Pyridine Derivatives

- Application : This compound is used as a precursor to a number of heterocyclic compounds. These alkynyl-substituted nitrogen heterocycles have been used in the preparation of pentathiepins with potential anticancer and antibacterial activities .

- Method : The compound is synthesized by palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes .

- Results : The nature of the heteroaromatic ring and the substituents of the alkyne moiety affect their stability .

Synthesis of Imidazo[1,2-a]pyridine Derivatives

- Application : The compound is used in the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines. This method provides an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : The available literature is dominated by patents with a focus on pharmaceutical applications .

Synthesis of Pyrazine- and Pyridine-substituted Prop-2-yn-1-ols

- Application : This compound is used as a precursor to a number of heterocyclic compounds. These alkynyl-substituted nitrogen heterocycles have been used in the preparation of pentathiepins with potential anticancer and antibacterial activities .

- Method : The compound is synthesized by palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes .

- Results : The nature of the heteroaromatic ring and the substituents of the alkyne moiety affect their stability .

Synthesis of Imidazo[1,2-a]pyridine Derivatives

- Application : The compound is used in the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines. This method provides an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : The available literature is dominated by patents with a focus on pharmaceutical applications .

Safety And Hazards

Propriétés

IUPAC Name |

3-pyridin-3-ylprop-2-yn-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h2,4,6-7H,5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWCMVSWOWMABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C#CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate](/img/structure/B1435781.png)

![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid](/img/structure/B1435784.png)

![Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate](/img/structure/B1435789.png)

![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B1435793.png)